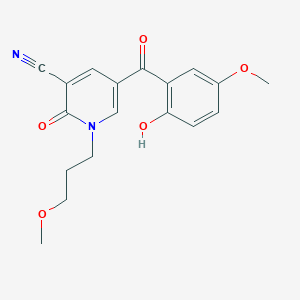

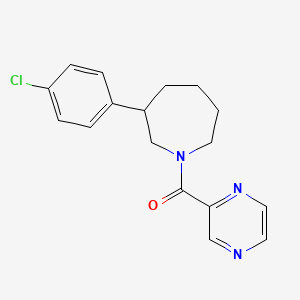

![molecular formula C11H16N6O2S B2818671 2-[1-[2-(Dimethylsulfamoylamino)ethyl]pyrazol-3-yl]pyrazine CAS No. 2034505-36-5](/img/structure/B2818671.png)

2-[1-[2-(Dimethylsulfamoylamino)ethyl]pyrazol-3-yl]pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazine is a basic scaffold in medicinal chemistry and is present in compounds that exhibit a wide range of biological activities . Pyrazole is another important class of nitrogen-containing heterocycles . Compounds containing these scaffolds have shown various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Synthesis Analysis

The synthesis of pyrazine and pyrazole derivatives involves various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . For instance, Voievudskyi and coworkers synthesized a pyrazine derivative by reacting the related N-alkylpyrrole with hydrazine hydrate .Molecular Structure Analysis

Pyrrolopyrazine, a biologically active scaffold, contains pyrrole and pyrazine rings . It’s classified into three chemical categories with two or three nitrogen atoms .Chemical Reactions Analysis

The reactions of pyrazine and pyrazole derivatives are diverse. For example, an iron-catalyzed route allows the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols .Physical And Chemical Properties Analysis

Imidazole, a related compound, is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .Scientific Research Applications

Antibacterial Applications

One significant application of compounds related to 2-[1-[2-(Dimethylsulfamoylamino)ethyl]pyrazol-3-yl]pyrazine is in the field of antibacterial research. Studies have shown that heterocyclic compounds containing a sulfonamido moiety, similar to this compound, demonstrate potential as antibacterial agents. For instance, Azab et al. (2013) synthesized new heterocyclic compounds that exhibited high antibacterial activity, indicating the potential of such compounds in developing new antibacterial agents (Azab, Youssef, & El‐Bordany, 2013).

Antifungal Activity

Compounds within the same family as this compound have been studied for their antifungal properties. Hassan (2013) synthesized new pyrazoline and pyrazole derivatives, demonstrating antimicrobial activity against various organisms, including a yeast-like fungus. This suggests that similar compounds could be valuable in antifungal research and development (Hassan, 2013).

Anticancer Activity

The potential anticancer activity of related compounds has also been explored. Abdellatif et al. (2014) synthesized new pyrazolo[3,4-d]pyrimidin-4-one derivatives, showing significant antitumor activity on the MCF-7 human breast adenocarcinoma cell line. This indicates the possibility of related compounds, like this compound, being utilized in cancer research (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

Synthesis and Characterization

The synthesis and characterization of related compounds are crucial in scientific research. Research by Naveen et al. (2021) details the synthesis of a novel pyrazole derivative, providing insights into structural analysis and potential applications in different fields of research (Naveen, Kumara, Kumar, Kumar, Zarrouk, Warad, & Lokanath, 2021).

properties

IUPAC Name |

2-[1-[2-(dimethylsulfamoylamino)ethyl]pyrazol-3-yl]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N6O2S/c1-16(2)20(18,19)14-6-8-17-7-3-10(15-17)11-9-12-4-5-13-11/h3-5,7,9,14H,6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFZBLLDVHOYMJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)NCCN1C=CC(=N1)C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)picolinamide](/img/structure/B2818591.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B2818592.png)

![7-Amino-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2818593.png)

![N-(3,4-dimethoxyphenethyl)-2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2818594.png)

![N-(3,5-dimethylphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2818599.png)

![2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2818600.png)

![1-[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-4-phenylbutan-1-one](/img/structure/B2818603.png)